1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra pars compacta (SNpc), the same neurons affected in Parkinson's disease (PD) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Its discovery stemmed from cases of individuals developing parkinsonism after exposure to a synthetic heroin contaminated with MPTP [, , ]. This finding revolutionized PD research by providing a tool to create animal models that closely mimic the neuropathological and behavioral features of the disease [, , , ].
4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula and a molecular weight of approximately 225.72 g/mol. It is classified as a tetrahydropyridine derivative, which is notable for its potential applications in medicinal chemistry, particularly in the development of neuroprotective agents. The compound is identified by its CAS number 143017-63-4 and can be found in various chemical databases such as PubChem and ChemSpider.
The synthesis of 4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine typically involves several key steps:
This synthetic route allows for efficient production of the compound while maintaining structural integrity.
The molecular structure of 4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine features a tetrahydropyridine ring substituted with a para-methoxyphenyl group. Its structural representation can be summarized as follows:
The compound exhibits a unique arrangement that contributes to its chemical properties and biological activities .
4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine can participate in various chemical reactions typical of tetrahydropyridine derivatives:
These reactions are crucial for exploring the compound's reactivity and potential applications in drug development .
The mechanism of action for 4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine primarily relates to its neurotropic and neuroprotective activities. It is believed to interact with specific neurotransmitter systems or receptors in the central nervous system.
4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine has garnered interest in several scientific domains:
Traditional synthetic routes to 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine rely on functional group transformations and cyclization strategies. A widely applied method involves the acid-catalyzed deprotection-cyclization of tert-butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate. Treatment with HCl in 1,4-dioxane at 20°C for 3 hours achieves simultaneous Boc deprotection and dehydration, yielding the target compound as a hydrochloride salt in 93% yield. This method benefits from operational simplicity and high reproducibility, with the crude product purified via dichloromethane washes to remove non-polar impurities [1].
An alternative regioselective approach employs organosilicon chemistry for scaffold assembly. As detailed by Overman et al., (Z)-4-(trimethylsilyl)-3-butenyl 4-methylbenzenesulfonate undergoes nucleophilic displacement with 4-methoxyaniline at 65°C to form the corresponding allylic amine. Subsequent formaldiminium ion generation (from paraformaldehyde) and acid-catalyzed cyclization (p-toluenesulfonic acid in acetonitrile) furnish 1-(4-methoxyphenyl)-1,2,5,6-tetrahydropyridine in 84% yield. Critical to success is the Z-stereochemistry of the silicon precursor, ensuring correct orbital alignment for ring closure [9].
Table 1: Traditional Synthesis Methods for 4-(4-Methoxyphenyl)-1,2,3,6-Tetrahydropyridine
Starting Material | Reagents/Conditions | Product Form | Yield (%) | Key Advantage |
---|---|---|---|---|
tert-Butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate | HCl, 1,4-dioxane, 20°C, 3 h | Hydrochloride salt | 93 | Simple deprotection/dehydration |
(Z)-4-(Trimethylsilyl)-3-butenyl tosylate | 4-Methoxyaniline (65°C), then paraformaldehyde/TsOH, MeCN, reflux | Free base | 84 | Regioselective C-N bond formation |
Modern synthetic strategies leverage domino reaction sequences to access complex tetrahydropyridines bearing multiple stereocenters. A notable example is the organocatalytic triple-domino reaction employing β-nitroolefins, 1,3-dicarbonyl compounds, and aldimines. Using a quinine-derived squaramide catalyst (0.5 mol%) in dichloromethane at –25°C, this cascade proceeds via Michael addition, aza-Henry reaction, and cyclization to furnish polysubstituted tetrahydropyridines with three contiguous stereocenters. Yields reach 87% with >98% ee and diastereomeric ratios up to 6.4:1. The 4-aryl substituent (e.g., 4-methoxyphenyl) can be incorporated via appropriately substituted aldimines, though steric bulk significantly impacts efficiency [6].
Complementary metal-free one-pot syntheses utilize multicomponent condensations catalyzed by acidic systems. Silica-supported nano-catalysts (e.g., nano-sphere silica sulfuric acid, NS-SSA) facilitate reactions between anilines, arylaldehydes (including 4-methoxybenzaldehyde), and β-ketoesters in acetonitrile. This approach delivers 1,2,3,4-tetrahydropyridine derivatives substituted at C-4 with the 4-methoxyphenyl group in 74–92% yield. Similarly, acetic acid-catalyzed tandem reactions achieve yields up to 96% under mild conditions. These methods prioritize atom economy and circumvent transition metals, simplifying purification [7].
Table 2: One-Pot Cascade Approaches to Functionalized Tetrahydropyridines
Reaction Type | Core Components | Catalyst/System | Yield Range (%) | Key Features |
---|---|---|---|---|
Michael/aza-Henry/cyclization | β-Nitroolefin, 1,3-dicarbonyl, aldimine | Squaramide (0.5 mol%) | 32–91 | 3 contiguous stereocenters, >98% ee |
Acid-catalyzed condensation | Aniline, 4-methoxybenzaldehyde, β-ketoester | NS-SSA (nanocatalyst) | 74–92 | Metal-free, high functional group tolerance |
Enantioselective access to 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridines exploits chiral organocatalysis and directed lithiation. The squaramide-catalyzed domino sequence (Section 1.2) exemplifies this, where the catalyst’s hydrogen-bonding network imposes facial selectivity during the initial Michael addition. Computational studies confirm that the quinoline moiety and tertiary amine of the quinine-derived catalyst cooperatively activate the nitroolefin and 1,3-dicarbonyl nucleophile, achieving enantiomeric excesses >99% in optimized cases [6].
For aryl-substituted derivatives, organolithium addition to N-Boc-piperidinone followed by stereoselective dehydration provides a viable asymmetric route. Treatment of tert-butyl 4-oxopiperidine-1-carboxylate with 4-methoxyphenyllithium at –78°C generates a chiral carbinol intermediate. Trifluoroacetic acid-mediated Boc deprotection and dehydration yield enantiomerically enriched 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine. While the initial addition step lacks inherent stereocontrol, chiral auxiliaries or asymmetric deprotonation strategies can be integrated to enforce enantioselectivity during ring formation [10].
Table 3: Asymmetric Synthesis Methods for Enantiomerically Enriched Derivatives
Strategy | Chiral Inducer | Key Stereodetermining Step | Enantiomeric Excess (% ee) | Limitations |
---|---|---|---|---|
Squaramide-catalyzed domino | Quinine-derived squaramide | Michael addition to β-nitroolefin | 93–99 | Sensitive to imine steric bulk |
Organolithium addition/dehydration | Chiral auxiliary (potential) | Nucleophilic addition to ketone | Variable (auxiliary-dependent) | Requires stoichiometric chiral modifier |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7